Amotosalen

Übersicht

Beschreibung

Amotosalen ist eine synthetische Psoralenverbindung, die für ihre photoaktiven Eigenschaften bekannt ist. Es wird hauptsächlich im INTERCEPT™ Blood System zur Inaktivierung von Krankheitserregern in Blutprodukten eingesetzt. This compound wirkt durch Vernetzung von DNA und RNA bei Belichtung mit ultraviolettem A-Licht (UVA), wodurch die Vermehrung von Viren, Bakterien und anderen Krankheitserregern verhindert wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Amotosalen wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 3,4-Dimethoxybenzaldehyd mit Malonsäure in Gegenwart von Piperidin zur Bildung von 3,4-Dimethoxyzimtsäure umfasst. Dieser Zwischenstoff wird dann zu 3,4-Dimethoxy-7H-furo[3,2-g]chromen-7-on cyclisiert, das anschließend demethyliert und mit 2-Aminoethanol umgesetzt wird, um this compound zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die strengen Qualitätsstandards für medizinische Anwendungen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Amotosalen unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Photoaktivierung: Bei Belichtung mit UVA-Licht bildet this compound kovalente Bindungen mit Nukleinsäuren, was zu Vernetzung führt.

Substitutionsreaktionen: This compound kann Substitutionsreaktionen mit verschiedenen Nukleophilen wie Aminen und Thiolen eingehen.

Häufige Reagenzien und Bedingungen

UVA-Licht: Essentiell für den Photoaktivierungsprozess.

Nukleophile: Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Vernetzte DNA/RNA: Das Hauptprodukt der Photoaktivierungsreaktion.

Substituierte Amotosalenderivate: Durch Substitutionsreaktionen mit Nukleophilen gebildet.

Wissenschaftliche Forschungsanwendungen

Pathogen Inactivation in Platelet Concentrates

Mechanism of Action

Amotosalen works by intercalating into nucleic acids and forming covalent cross-links upon exposure to ultraviolet A (UVA) light. This process effectively blocks replication and transcription in pathogens, thereby reducing the risk of infections during transfusions. The INTERCEPT Blood System™ utilizes this technology to treat PCs before storage and transfusion, ensuring a safer product for patients .

Impact on Platelet Quality

Research indicates that while this compound/UVA treatment significantly reduces pathogen load, it may also affect platelet functionality. A study comparing this compound/UVA treated PCs with gamma-irradiated and untreated controls found that this compound treatment caused alterations in the platelet proteome. Specifically, 23 proteins were affected after one day of storage, with an increase in storage lesions observed after five days . Such findings suggest that while pathogen reduction is achieved, careful monitoring of platelet quality post-treatment is essential.

Case Studies and Clinical Applications

Clinical Outcomes

In a clinical setting, this compound-treated platelets have been used successfully in various patient populations. For instance, a case study involving a 62-year-old woman with acute myeloblastic leukemia demonstrated successful transfusion outcomes using this compound/UVA treated platelets . This case highlights the practical application of this compound in high-risk patient groups.

Bioactivity of Platelet Lysates

Another area of investigation is the use of this compound in producing functional human platelet lysates (hPL). Research has shown that pathogen inactivation can be applied to expired and untreated platelet lysates, enhancing their bioactivity for therapeutic uses. This opens new avenues for utilizing older blood products while ensuring safety through pathogen reduction techniques .

Comparative Analysis of Treatment Methods

The following table summarizes key differences between this compound/UVA treatment and traditional gamma irradiation methods:

| Feature | This compound/UVA Treatment | Gamma Irradiation |

|---|---|---|

| Pathogen Inactivation | Effective against a broad range | Primarily targets leukocytes |

| Impact on Platelet Proteome | Alters specific proteins (23 changes) | More extensive alterations (49 changes) |

| Storage Lesions | Increased lesions over time | Different profile of alterations |

| Clinical Outcomes | Successful in high-risk patients | Standard practice for leukoreduction |

Future Directions and Research Opportunities

The ongoing research into this compound's applications suggests several future directions:

- Long-term Effects on Platelets: Further studies are needed to understand the long-term impact of this compound treatment on platelet functionality and patient outcomes.

- Expanded Clinical Trials: More extensive clinical trials could provide insights into the efficacy of this compound-treated products across diverse patient populations.

- Combination Therapies: Investigating the potential synergistic effects when combining this compound with other treatments may enhance therapeutic efficacy while maintaining safety.

Wirkmechanismus

Amotosalen exerts its effects by intercalating into the DNA and RNA of pathogens. Upon exposure to UVA light, it forms covalent bonds between the nucleic acid strands, effectively “locking” them together and preventing replication. This mechanism is highly specific and occurs even at low concentrations of nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Amotosalen gehört zur Psoralenfamilie, die auch andere Verbindungen wie 8-Methoxypsoralen und 5-Methoxypsoralen umfasst. Im Vergleich zu diesen Verbindungen hat this compound verbesserte Nukleinsäurebindungseigenschaften und ist effektiver bei der Inaktivierung von Krankheitserregern . Seine einzigartige Fähigkeit, DNA und RNA bei UVA-Exposition zu vernetzen, macht es besonders wertvoll in medizinischen Anwendungen .

Liste ähnlicher Verbindungen

- 8-Methoxypsoralen

- 5-Methoxypsoralen

- Trimethylpsoralen

Biologische Aktivität

Amotosalen is a synthetic psoralen compound utilized primarily in pathogen inactivation technologies, particularly in blood transfusion medicine. Its biological activity hinges on its ability to intercalate with nucleic acids and induce cross-linking upon exposure to ultraviolet A (UVA) light. This article explores the mechanisms, effects, and implications of this compound's biological activity based on diverse research findings.

This compound operates through a photochemical mechanism that involves the following key steps:

- Intercalation : this compound intercalates into the DNA double helix due to its cationic charge, which enhances its affinity for negatively charged DNA molecules.

- UVA Activation : Upon UVA exposure (wavelength 300-400 nm), this compound undergoes a photochemical reaction leading to the formation of covalent cross-links between pyrimidines in DNA and RNA through a sequential [2 + 2] cycloaddition reaction.

- Inhibition of Replication : The resultant cross-links prevent the unwinding and replication of nucleic acids, effectively inactivating pathogens such as viruses and bacteria present in blood products .

Biological Effects on Platelets

The use of this compound/UVA technology has been shown to significantly affect platelet function:

- Reduced Aggregation : Studies indicate that platelets treated with this compound exhibit up to an 80% reduction in aggregation response to collagen and thrombin compared to untreated controls .

- Increased Apoptosis : this compound treatment leads to enhanced platelet apoptosis, as evidenced by increased levels of pro-apoptotic proteins such as Bak and cleaved caspase-3 .

- Glycoprotein Shedding : There is a notable shedding of glycoprotein Ibα (GPIbα), which is critical for platelet adhesion, contributing to impaired platelet function post-treatment .

Case Studies and Research Findings

Several studies have investigated the implications of this compound's biological activity:

-

Pathogen Inactivation in Blood Products :

- A study demonstrated that this compound/UVA treatment effectively inactivated SARS-CoV-2 in human plasma, reducing potential transmission risks during transfusions .

- Another research highlighted the efficacy of this compound in reducing platelet activability while inducing apoptosis, thereby accelerating clearance from circulation .

- Impact on Human Platelet Lysate (hPL) :

Summary of Key Findings

| Study | Key Findings |

|---|---|

| Stivala et al. (2017) | Significant reduction in platelet aggregation post-amotosalen treatment; increased apoptosis rates observed. |

| Hindawi et al. (2020) | Effective inactivation of SARS-CoV-2 using this compound/UVA treatment in plasma products. |

| Christensen et al. (2020) | Potential for producing functional hPL from expired platelet lysates through pathogen inactivation. |

Eigenschaften

CAS-Nummer |

161262-29-9 |

|---|---|

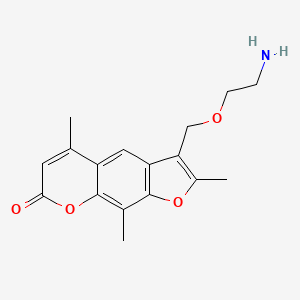

Molekularformel |

C17H19NO4 |

Molekulargewicht |

301.34 g/mol |

IUPAC-Name |

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C17H19NO4/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18/h6-7H,4-5,8,18H2,1-3H3 |

InChI-Schlüssel |

FERWCFYKULABCE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C |

Kanonische SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amotosalen; Amotosalen free base, S-59; S 59; S59. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.